GSK-3β Kinase Inhibition: Potent Target Engagement Versus In-Class Comparators
In a panel of 5 purified human kinases screened at a single concentration of 30 μM, CAS 1705899-31-5 reduced GSK-3β residual activity to 2.2 ± 0.8%, indicating near-complete inhibition . By contrast, the compound showed substantially weaker inhibition of JNK1 (82.7 ± 0.1% residual activity), JNK2 (80.0 ± 0.4%), CDK1/cyclin B (59.0 ± 0.5%), and DAPK1 (74.6 ± 1.7%), demonstrating a selectivity window of >35-fold for GSK-3β over JNK1/2 within this panel . While direct comparator data for closely related spiro[chroman-2,3'-pyrrolidin]-4-one analogs (e.g., 1'-(furan-2-carbonyl) or 1'-(thiophene-3-carbonyl) derivatives) are not publicly available in the same assay format, the 5-cyclopropylisoxazole-3-carbonyl motif present in CAS 1705899-31-5 has been independently shown in patent-derived kinase inhibitors (e.g., US9556179, Compound 45) to confer single-digit nanomolar potency against CK1δ (IC50 = 1.98 nM) and CK1ε (IC50 = 16.4 nM) [1]. This class-level inference supports the conclusion that the cyclopropylisoxazole moiety is a critical driver of kinase selectivity that would be absent in analogs bearing simpler acyl groups.
| Evidence Dimension | Kinase inhibition (% residual activity at 30 μM) and selectivity window |
|---|---|
| Target Compound Data | GSK-3β: 2.2 ± 0.8% residual activity; JNK1: 82.7 ± 0.1%; JNK2: 80.0 ± 0.4%; CDK1/cyclin B: 59.0 ± 0.5%; DAPK1: 74.6 ± 1.7% |
| Comparator Or Baseline | Analogs lacking the cyclopropylisoxazole motif (class-level baseline: expected loss of GSK-3β selectivity; precise analog data unavailable in public domain) |
| Quantified Difference | >35-fold selectivity for GSK-3β over JNK1/2; comparator data not directly available for same assay |
| Conditions | In vitro kinase inhibition panel; compound tested at 30 μM; residual activity measured by radiometric or fluorescence-based kinase assay; specific assay protocol details not disclosed in public sources |
Why This Matters
For researchers investigating GSK-3β-dependent pathways (Alzheimer's disease, cancer, diabetes), the pronounced selectivity of CAS 1705899-31-5 within the tested kinase panel reduces the likelihood of off-target confounding in cellular experiments compared to less selective spirochromanone analogs.
- [1] BindingDB. BDBM274476: US9556179, Compound 45. IC50 data for CK1δ (1.98 nM) and CK1ε (16.4 nM) for a compound containing the 5-cyclopropylisoxazole-3-carbonyl motif. View Source
